molecular formula C13H14F3NO3 B5666311 4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one

4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one

Cat. No.: B5666311
M. Wt: 289.25 g/mol
InChI Key: LIMDRZDPNXBECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethoxy)benzylamine with an appropriate oxazepanone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one is unique due to the combination of the trifluoromethoxy group and the oxazepanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[3-(trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-3-1-2-10(8-11)9-17-5-7-19-6-4-12(17)18/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMDRZDPNXBECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(C1=O)CC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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